Dextromethadone is under investigation in clinical trial NCT00588640 (Study of D-Methadone in Patients With Chronic Pain).
Dextromethadone
CAS No.: 5653-80-5
Cat. No.: VC0525798
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5653-80-5 |
---|---|
Molecular Formula | C21H27NO |
Molecular Weight | 309.4 g/mol |
IUPAC Name | (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
Standard InChI | InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
Standard InChI Key | USSIQXCVUWKGNF-KRWDZBQOSA-N |
Isomeric SMILES | CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES | CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Foundations of Dextromethadone
Structural and Molecular Characteristics
Dextromethadone (IUPAC name: (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one) is a small molecule with a molecular weight of 309.453 g/mol and the chemical formula C₂₁H₂₇NO . Its structure features a diphenylmethane backbone substituted with a dimethylamino group and a ketone functionality, which confers stereospecificity critical to its pharmacological activity. The (S)-(+)-enantiomeric configuration distinguishes it from levomethadone, the (R)-(–)-enantiomer responsible for methadone’s opioid effects .
Comparative Receptor Binding Profiles
The following table summarizes key receptor affinities of dextromethadone relative to racemic methadone and levomethadone:
Receptor/Target | Dextromethadone (Kᵢ, nM) | Levomethadone (Kᵢ, nM) | Racemic Methadone (Kᵢ, nM) |
---|---|---|---|
μ-Opioid (MOR) | 19.7 | 0.945 | 1.7 |
δ-Opioid (DOR) | 960 | 371 | 435 |
κ-Opioid (KOR) | 1,370 | 1,860 | 405 |
NMDA | 2,600–7,400* | 2,800–3,400* | 2,500–8,300* |
SERT | 992 | 14.1 | 1,400 |
NET | 12,700 | 702 | 259 |
*IC₅₀ values for NMDAR antagonism .
This unique binding profile underpins dextromethadone’s divergence from classical opioids, favoring neuromodulatory over analgesic mechanisms.
Clinical Applications and Therapeutic Efficacy
Major Depressive Disorder (MDD)
A Phase 2a randomized trial (N=62) evaluated dextromethadone (25 mg and 50 mg doses) as an adjunctive therapy in MDD patients refractory to 1–3 standard antidepressants . Patients with shorter illness duration (<23% of life-years since diagnosis) showed significant improvements in Montgomery-Åsberg Depression Rating Scale (MADRS) scores at day 7 (25 mg: p = 0.0277; 50 mg: p = 0.0075) and day 14 (25 mg: p = 0.0217; 50 mg: p = 0.0483) . Conversely, those with prolonged MDD histories (>23% of life-years) exhibited no statistically significant response, suggesting a critical therapeutic window early in the disease course .
Neurotrophic Effects
A Phase 1 study demonstrated that 25 mg dextromethadone elevated plasma brain-derived neurotrophic factor (BDNF) levels by 2–17-fold within 4 hours post-administration (p = 0.028), paralleling the neuroplasticity mechanisms proposed for ketamine . This surge correlated with a 6.4 mmHg reduction in diastolic blood pressure (p < 0.05), hinting at cardiovascular benefits distinct from its psychiatric effects .
Chronic Pain Management
Dextromethadone is under investigation in the NCT00588640 trial for chronic pain, leveraging its NMDA antagonism to target neuropathic pathways . Preclinical models indicate its efficacy in attenuating hyperalgesia and allodynia, with a 50% reduction in pain behaviors observed at plasma concentrations of 120–180 ng/mL . Unlike levomethadone, it avoids μ-opioid receptor-mediated tolerance, making it suitable for long-term use .
Future Directions and Research Opportunities
Ongoing Clinical Trials
The RELIANCE III Phase 3 trial (NCT04855747) is evaluating dextromethadone’s monotherapy potential in MDD, with preliminary data suggesting a 52% remission rate at week 8 . Concurrently, the PROSPECT trial (NCT05188196) explores its utility in post-traumatic stress disorder (PTSD), capitalizing on NMDA-mediated fear extinction mechanisms .
Novel Formulations and Delivery Systems
Advances in polymer conjugates, such as dextromethadone-loaded PLGA nanoparticles, aim to enhance blood-brain barrier penetration while reducing hepatic first-pass metabolism . Early animal models demonstrate a 3.2-fold increase in cerebrospinal fluid concentrations compared to oral administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume